N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide
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Overview
Description
N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide: is an organic compound with the molecular formula C16H24N2O2 It is characterized by the presence of a cyclohexyl group attached to an acetamide moiety, which is further substituted with a 2-ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(2-ethoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with anti-inflammatory or analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-cyclohexyl-2-(4-formylphenoxy)acetamide
- N-cyclohexyl-2-(2-methoxyphenoxy)acetamide
- N-cyclohexyl-2-(2-hydroxyphenoxy)acetamide
Comparison: N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-19-14-10-6-7-11-15(14)20-12-16(18)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAXYATFKDXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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